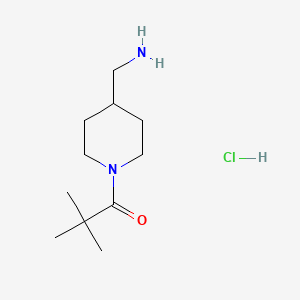

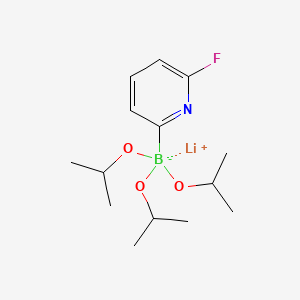

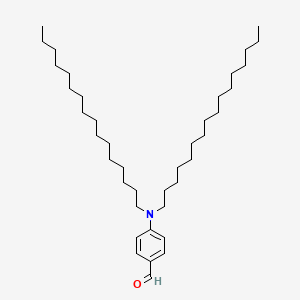

![molecular formula C12H7N3O2 B595600 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-85-2](/img/structure/B595600.png)

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a tricyclic heteroaromatic molecule . It is a reddish-brown crystalline solid . This compound is considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .

Synthesis Analysis

The synthesis of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Molecular Structure Analysis

The molecular structure of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one has been characterized by infrared (IR), H1nuclear magnetic resonance (NMR) and mass spectra (m/z) and elemental analysis . The vibrational wavenumbers of the title compound have been computed using the Hartree-Fock and B3LYP levels of theory using 6-31G* basis set .Chemical Reactions Analysis

The chemical reactions of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involve the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination .Physical And Chemical Properties Analysis

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a reddish-brown crystalline solid . The vibrational wavenumbers of the title compound have been computed using the Hartree-Fock and B3LYP levels of theory using 6-31G* basis set .科学研究应用

Fragmentation Behavior Study : Hu, Tai, Wan, and Pan (2009) investigated the fragmentation behavior of similar compounds, providing insights into their chemical properties, which can be crucial for high-throughput screening in combinatorial chemistry (Hu, Tai, Wan, & Pan, 2009).

Structural Analysis and Hydrogen Bonding : Castillo, Abonía, Cobo, and Glidewell (2009) studied the hydrogen-bonded structures of related compounds, enhancing understanding of their molecular interactions, which is significant for designing compounds with specific properties (Castillo, Abonía, Cobo, & Glidewell, 2009).

Synthesis and Crystal Structure : Zheng, Zhao, and Liu (2012) focused on synthesizing a series of related compounds and analyzing their crystal structure, a fundamental step in the development of new pharmaceuticals or materials (Zheng, Zhao, & Liu, 2012).

Synthesis of Derivatives : Akbas and Aslanoğlu (2006) prepared various derivatives of related compounds, contributing to the diversity of substances available for pharmacological or material science applications (Akbas & Aslanoğlu, 2006).

Pharmacological Applications : Mahmoud, El-Bordany, and Elsayed (2017) evaluated the antioxidant and anticancer activities of synthesized compounds, indicating potential therapeutic applications (Mahmoud, El-Bordany, & Elsayed, 2017).

Anti-inflammatory Studies : Daidone, Bajardi, Roccaro, Raffa, Caruso, Cutuli, and Di Pietro (1991) synthesized and tested compounds for their analgesic and anti-inflammatory activities, showing their potential in medicinal chemistry (Daidone et al., 1991).

Novel Synthesis Methods : Keykha, Fadaeian, Hassanabadi, and Ghasemzadeh (2020) reported an efficient method for synthesizing biologically active products, contributing to the development of new pharmaceuticals (Keykha, Fadaeian, Hassanabadi, & Ghasemzadeh, 2020).

Copper-Catalyzed Synthesis : Munusamy, Venkatesan, and Sathiyanarayanan (2015) developed a copper-catalyzed synthesis method, highlighting advancements in chemical synthesis techniques (Munusamy, Venkatesan, & Sathiyanarayanan, 2015).

Anticancer Activity : Abdellatif, Abdelall, Abdelgawad, Ahmed, and Bakr (2014) tested new compounds for their antitumor activity, underscoring the importance of these compounds in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

未来方向

The future directions for the study of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one could include further investigation into its mechanism of action, potential therapeutic applications, and safety profile. Given its demonstrated biological activities, it may be useful as a potential resource for the discovery of anti-tumor compounds .

属性

IUPAC Name |

2-phenylpyrazino[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c16-12-9-10(14-7-6-13-9)15-11(17-12)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGHFPKUUKZAPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704568 |

Source

|

| Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |

CAS RN |

155513-85-2 |

Source

|

| Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

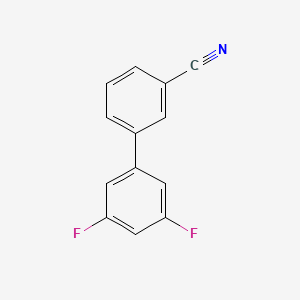

![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)

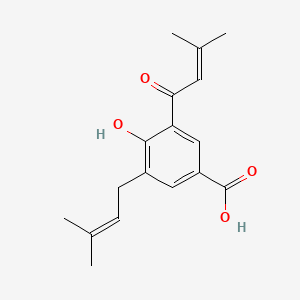

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)